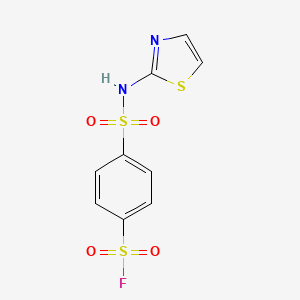

4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

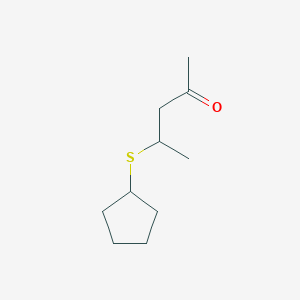

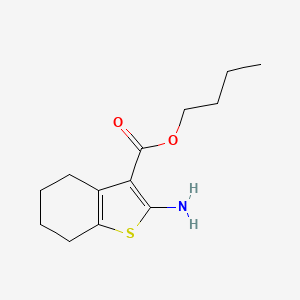

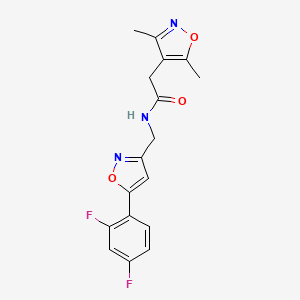

This compound has been synthesized as part of a strategy to create hybrid antimicrobials . The synthesis involved the combination of thiazole and sulfonamide, groups known for their antibacterial activity .Molecular Structure Analysis

The molecular formula of this compound is C9H7FN2O4S3. Its InChI key is OFIREUWARUXUIY-UHFFFAOYSA-N. The SMILES representation is C1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)S(=O)(=O)F.Chemical Reactions Analysis

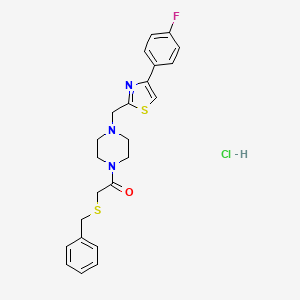

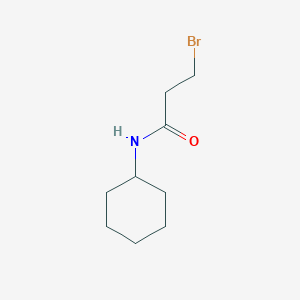

The compound has been used in the synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives . These molecules were investigated for their antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antimicrobial Agents

Thiazole derivatives like 4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride have been studied for their potential as antimicrobial agents . Their structure allows for interaction with bacterial enzymes, potentially inhibiting their function and thus acting as effective antimicrobial substances. This application is particularly relevant in the development of new antibiotics to combat antibiotic-resistant strains of bacteria.

Pharmaceutical Development: Anticancer Compounds

Research has indicated that thiazole compounds exhibit anticancer properties . They can be designed to interfere with cell division and proliferation, making them candidates for anticancer drug development. The specific compound could be investigated for its efficacy against various cancer cell lines.

Agricultural Chemistry: Fungicides and Pesticides

In agriculture, thiazole derivatives are explored for their use as fungicides and pesticides . Their ability to disrupt the life cycle of fungi and pests can protect crops and improve agricultural yield, which is vital for food security.

Material Science: Corrosion Inhibitors

The structural properties of thiazoles make them suitable as corrosion inhibitors in material science. They can form a protective layer on metals, preventing oxidation and degradation, thereby extending the life of metal components and structures.

Biochemistry: Enzyme Inhibition Studies

Thiazoles are known to act as enzyme inhibitors, providing a tool for biochemists to study enzyme mechanisms and kinetics . By inhibiting specific enzymes, researchers can better understand their role in various biological processes.

Organic Synthesis: Building Blocks

Due to their reactivity, thiazole derivatives are used as building blocks in organic synthesis. They can undergo various chemical reactions, allowing chemists to construct complex molecules for further research or industrial applications.

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, thiazole derivatives can be used in chromatographic studies to help identify and quantify substances . Their unique chemical properties allow them to serve as standards or markers in complex mixtures.

Neuroscience: Neuroprotective Research

Some thiazole derivatives have shown neuroprotective effects, suggesting potential applications in the treatment of neurodegenerative diseases . Further research into 4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride could uncover its utility in this field.

Wirkmechanismus

- Role of IL-13 : IL-13 plays a crucial role in inflammation, skin barrier function, and pruritus (itching). In atopic dermatitis (AD), IL-13 is overexpressed in both lesional and nonlesional skin, contributing to the inflammatory cycle .

- Inhibition of Inflammatory Responses : By selectively inhibiting IL-13 interaction with the type II receptor complex (IL-13R α1 /IL-4R α), AKOS030713034 prevents IL-13-induced inflammatory responses in the skin .

Target of Action

Mode of Action

Biochemical Pathways

Zukünftige Richtungen

The compound’s unique properties make it valuable for diverse applications, suggesting potential for future research in areas such as medicinal chemistry and material science. Its use in the synthesis of hybrid antimicrobials also suggests potential for future development in the field of antibacterial therapeutics .

Eigenschaften

IUPAC Name |

4-(1,3-thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O4S3/c10-18(13,14)7-1-3-8(4-2-7)19(15,16)12-9-11-5-6-17-9/h1-6H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIREUWARUXUIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2890847.png)

![N-[3-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2890849.png)

![7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2890853.png)

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2890865.png)

![3-(4-Tert-butylphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2890867.png)